molecular formula C13H21N5 B11750538 1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine

1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11750538
M. Wt: 247.34 g/mol
InChI Key: QEMRWTLPLDZZIP-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, each substituted with ethyl and methyl groups, making it a unique structure within this chemical class.

Preparation Methods

The synthesis of 1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine involves several steps:

    Starting Materials: The synthesis begins with the preparation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.

    Condensation Reaction: This intermediate undergoes a condensation reaction with 1-ethyl-3-methyl-1H-pyrazole-4-amine in the presence of a suitable catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds:

    Similar Compounds: Examples include 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde and 1-ethyl-3-methyl-1H-pyrazole-4-amine.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-17-8-12(10(3)15-17)7-14-13-9-18(6-2)16-11(13)4/h8-9,14H,5-7H2,1-4H3

InChI Key

QEMRWTLPLDZZIP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CN(N=C2C)CC

Origin of Product

United States

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